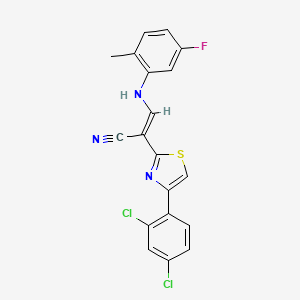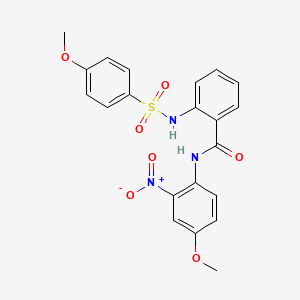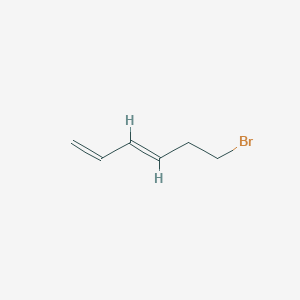
3-cyclopropyl-1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopropyl-1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H14F2N4O3 and its molecular weight is 396.354. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agent Development
Research into novel quinazolinone derivatives, closely related to the chemical compound , has shown significant potential in the development of anticancer agents. Studies have demonstrated that these compounds exhibit cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. For example, Poorirani et al. (2018) synthesized a series of novel quinazolinone derivatives, revealing their cytotoxic activity against MCF-7 and HeLa cell lines, suggesting their potential in cancer therapy (Poorirani et al., 2018).
Antimicrobial Agent Research
The compound's structure is similar to quinazoline-2,4-diones, which have been studied for their antimicrobial properties. Research by German et al. (2008) on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones has explored their effectiveness against Escherichia coli, including strains resistant to other antimicrobials. This research can guide the development of new antimicrobial agents capable of combating resistant bacterial strains (German et al., 2008).
Antitumor Activity
Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound, have shown potent antitumor activity. For instance, Deady et al. (2003) found that some of these compounds have significant growth inhibitory properties against various cancer cell lines, demonstrating their potential in antitumor therapy (Deady et al., 2003).
GABAA/Benzodiazepine Receptor Interaction
The compound's structure is related to imidazo[1,5-a]quinoxaline derivatives, which have shown affinity for the GABAA/benzodiazepine receptor. Tenbrink et al. (1994) demonstrated that these compounds could exhibit a range of intrinsic efficacies, suggesting their potential use in neurological research and therapy (Tenbrink et al., 1994).
Green Chemistry and Sustainable Synthesis
The compound is structurally related to quinazoline-2,4(1H,3H)-diones, which are key intermediates in green chemistry. Vessally et al. (2017) highlighted the synthesis of these compounds through chemical fixation of CO2, demonstrating an environmentally friendly approach in pharmaceutical and biotechnology industries (Vessally et al., 2017).
properties
IUPAC Name |
3-cyclopropyl-1-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3/c21-14-8-5-11(9-15(14)22)18-23-17(29-24-18)10-25-16-4-2-1-3-13(16)19(27)26(20(25)28)12-6-7-12/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUHPWXTYVHTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

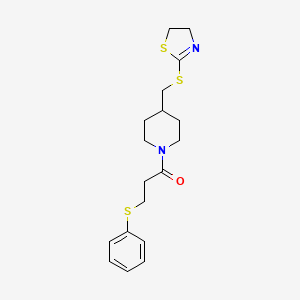
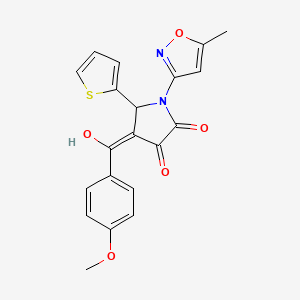
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2656767.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)

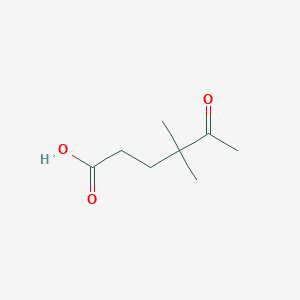
![6,7-dimethyl-9-(3-methylbenzyl)-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2656772.png)
![1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2656773.png)
![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2656775.png)
![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2656776.png)
